Benzenemethanamine, N-[2-(phenylseleno)butylidene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, N-[2-(phenylseleno)butylidene]- is an organic compound with the molecular formula C17H19NSe. This compound is characterized by the presence of a benzenemethanamine core structure with a phenylseleno group attached to a butylidene chain. It is a selenium-containing compound, which makes it of interest in various fields of research due to selenium’s unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-[2-(phenylseleno)butylidene]- typically involves the reaction of benzenemethanamine with a phenylseleno-containing reagent under specific conditions. One common method involves the use of phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
While specific industrial production methods for Benzenemethanamine, N-[2-(phenylseleno)butylidene]- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanamine, N-[2-(phenylseleno)butylidene]- can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding the corresponding amine.
Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be used to substitute the phenylseleno group.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: The corresponding amine without the phenylseleno group.
Substitution: Compounds with the phenylseleno group replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Benzenemethanamine, N-[2-(phenylseleno)butylidene]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Investigated for its potential therapeutic effects due to the presence of selenium, which is known for its role in various biological processes.
Industry: Used in the development of new materials and catalysts that incorporate selenium.
Wirkmechanismus
The mechanism of action of Benzenemethanamine, N-[2-(phenylseleno)butylidene]- involves its interaction with molecular targets through the selenium atom. Selenium can form selenoenzymes that play a role in redox reactions and cellular protection against oxidative stress. The compound may also interact with specific proteins and enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanamine, N-phenyl-: A related compound without the selenium atom.
Benzenemethanamine, N-[2-(phenylseleno)hexylidene]-: A similar compound with a different alkyl chain length.
Uniqueness
Benzenemethanamine, N-[2-(phenylseleno)butylidene]- is unique due to the presence of the phenylseleno group, which imparts distinct chemical and biological properties. The selenium atom in the compound enhances its reactivity and potential biological activities compared to similar compounds without selenium.
Eigenschaften
CAS-Nummer |
831200-71-6 |
---|---|
Molekularformel |
C17H19NSe |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
N-benzyl-2-phenylselanylbutan-1-imine |
InChI |
InChI=1S/C17H19NSe/c1-2-16(19-17-11-7-4-8-12-17)14-18-13-15-9-5-3-6-10-15/h3-12,14,16H,2,13H2,1H3 |
InChI-Schlüssel |
URGPEHFWYKCRSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C=NCC1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.